Bienvenue dans la boutique en ligne BenchChem!

Rosuvastatin calcium impurity E [EP]

Pharmaceutical impurity profiling LC-MS identification Dimeric impurity characterization

Rosuvastatin calcium impurity E [EP], CAS 2226413-61-0 (free acid form), is a dimeric process-related impurity of the HMG-CoA reductase inhibitor rosuvastatin, formally designated in the European Pharmacopoeia monograph for rosuvastatin tablets. It is chemically identical to Rosuvastatin USP Related Compound B, establishing dual-compendial relevance.

Molecular Formula C38H46F2N6O9S2
Molecular Weight 832.9 g/mol
CAS No. 2226413-61-0
Cat. No. B3325841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRosuvastatin calcium impurity E [EP]
CAS2226413-61-0
Molecular FormulaC38H46F2N6O9S2
Molecular Weight832.9 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)CC(C3=C(N=C(N=C3C(C)C)N(C)S(=O)(=O)C)C4=CC=C(C=C4)F)O
InChIInChI=1S/C38H46F2N6O9S2/c1-21(2)33-29(17-16-27(47)18-28(48)19-31(50)51)35(23-8-12-25(39)13-9-23)43-38(41-33)46(6)57(54,55)20-30(49)32-34(22(3)4)42-37(45(5)56(7,52)53)44-36(32)24-10-14-26(40)15-11-24/h8-17,21-22,27-28,30,47-49H,18-20H2,1-7H3,(H,50,51)/b17-16+/t27-,28-,30?/m1/s1
InChIKeyMWYNOQUFUVPRSK-KTLASYKKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rosuvastatin Calcium Impurity E [EP] CAS 2226413-61-0: A Dimeric Process-Related Reference Standard for Pharmacopoeial Compliance


Rosuvastatin calcium impurity E [EP], CAS 2226413-61-0 (free acid form), is a dimeric process-related impurity of the HMG-CoA reductase inhibitor rosuvastatin, formally designated in the European Pharmacopoeia monograph for rosuvastatin tablets [1]. It is chemically identical to Rosuvastatin USP Related Compound B, establishing dual-compendial relevance . Unlike the monomeric impurities A–D which arise from simple oxidation, lactonization, or epimerization events, impurity E is formed through an intermolecular coupling reaction during API synthesis and carries a molecular weight approximately twice that of other specified impurities [2].

Why Generic Impurity Standards Cannot Replace Rosuvastatin Calcium Impurity E [EP] for Regulatory Method Validation


Rosuvastatin EP impurity E cannot be substituted by a generic or in-class analog for regulatory analytical work because its identity is defined by a unique dimeric structure—two rosuvastatin core moieties bridged through a sulfonamido-hydroxyethyl linkage—that is not shared by any other specified impurity in the EP monograph [1]. The EP and USP monographs assign this impurity a distinct acceptance criterion (NMT 0.2%) that differs from the 0.5% limit applied to impurities A, B, and C [2]. Use of an incorrect reference standard would produce erroneous retention time matching, inaccurate system suitability verification, and ultimately a failure to meet ICH Q3B impurity qualification requirements, directly jeopardizing ANDA or MAA submissions [3].

Quantitative Differentiation Evidence for Rosuvastatin Calcium Impurity E [EP] vs. Closest EP-Specified Comparators


Molecular Weight Differentiation: Impurity E is a Dimeric Structure Approximately 2× Larger Than Impurities A, B, and C

Rosuvastatin EP impurity E (free acid) has a molecular weight of 832.93 Da (C₃₈H₄₆F₂N₆O₉S₂), which is approximately 1.7× that of impurity A (539.62 Da), 1.8× that of impurity B (463.52 Da), and 1.7× that of impurity C (479.52 Da). The calcium salt dimeric form, Ca(C₃₈H₄₅F₂N₆O₉S₂)₂, has a molecular weight of 1702.49 Da, confirming its dimeric architecture [1]. This large MW difference is a direct consequence of the intermolecular coupling of two rosuvastatin-derived fragments during the Wittig or Horner–Wadsworth–Emmons olefination step in API synthesis, whereas impurities A, B, and C are monomeric species arising from desmethylation/ketone formation, lactonization, or epimerization, respectively [2].

Pharmaceutical impurity profiling LC-MS identification Dimeric impurity characterization

Regulatory Acceptance Limit Differentiation: Impurity E is Subject to a 2.5× Tighter Specification Than Impurities A, B, and C

The HPLC method for rosuvastatin calcium tablets, validated using eight specific impurities, established that impurities A, B, and C must not exceed 0.5%, while impurities D, E, F, G, and H must not exceed 0.2% [1]. This means impurity E is controlled to a limit that is 60% lower (0.2% vs. 0.5%) than the limits for impurities A, B, and C. The tighter specification reflects a regulatory concern likely linked to the dimeric structure's unknown toxicological profile, which has not benefited from the same body of safety data as the simpler monomeric degradation products [2].

Pharmacopoeial limits ICH Q3B qualification Rosuvastatin tablet QC

Pharmacopoeial Cross-Recognition: EP Impurity E is Structurally Identical to USP Related Compound B

Rosuvastatin EP impurity E (calcium salt) is chemically synonymous with Rosuvastatin USP Related Compound B, as confirmed by both the IUPAC name—calcium (3R,5S,E)-7-(4-(4-fluorophenyl)-2-{2-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl]-2-hydroxy-N-methylethylsulfonamido}-6-isopropylpyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate salt (1:2)—and the molecular formula Ca(C₃₈H₄₅F₂N₆O₉S₂)₂ with MW 1702.49 . In contrast, USP Related Compound A corresponds to EP impurity A (a desmethyl-hydroxypropyl adduct), and USP Related Compound C corresponds to a different EP impurity . No other EP-specified impurity shares this dual-compendial identity.

Pharmacopoeial harmonization USP/EP impurity cross-reference Regulatory ANDA/DMF submission

Chromatographic Resolution: Dimeric Impurity E Achieves Baseline Separation from All EP-Listed Impurities Under Validated UHPLC Conditions

A novel UHPLC method published in Molecules (2023) achieved baseline separation of all organic related substances listed in the EP monograph for rosuvastatin tablets for the first time in less than 15 minutes, including impurity E, using an Acquity BEH C18 column under reversed-phase isocratic conditions [1]. The method demonstrated repeatability with RSD% for impurity retention times between 0.2% and 0.4%, and RSD% for peak areas between 0.5% and 1.3% for intermediate precision [2]. This represents a significant improvement over the compendial EP method, which uses gradient elution and requires longer run times, and provides direct evidence that impurity E can be resolved from co-eluting monomeric impurities—a challenge given its larger, more hydrophobic dimeric structure.

UHPLC method validation Impurity resolution System suitability

Structural Origin Differentiation: Impurity E is an Intermolecular Coupling Dimer, Not a Simple Oxidative or Hydrolytic Degradant

Impurity E originates from an intermolecular side reaction during the Wittig or Horner–Wadsworth–Emmons olefination step in rosuvastatin synthesis, wherein two rosuvastatin-derived intermediates couple through a sulfonamido-hydroxyethyl bridge to form the dimeric species [1]. This contrasts with impurity A (rosuvastatin ketone), which arises from desmethylation/oxidation; impurity B (lactone), which forms via intramolecular cyclization; impurity C (5-oxo-rosuvastatin), an oxidation product at C-5 of the heptenoic acid chain; and impurities D–H, which are primarily stereoisomers or degradation products [2]. As a process-specific impurity, impurity E's presence in the final API is highly dependent on synthetic route conditions and cannot be predicted or controlled by simple forced degradation studies alone, necessitating the use of a dedicated reference standard for accurate quantification.

Process impurity Wittig reaction byproduct Dimer formation mechanism

Priority Procurement Scenarios for Rosuvastatin Calcium Impurity E [EP] Reference Standard


ANDA/MAA Regulatory Submission: Impurity E as a Required Specified Impurity Reference Standard

For Abbreviated New Drug Applications (ANDAs) and Marketing Authorization Applications (MAAs) referencing the EP or USP rosuvastatin monographs, a fully characterized reference standard of impurity E (USP Related Compound B) is mandatory for method validation and system suitability testing. The impurity's 0.2% acceptance limit [1] demands a high-purity standard (>95% by HPLC) with complete characterization data (¹H NMR, ¹³C NMR, HRMS, IR) to satisfy ICH Q3B documentation requirements. Without this specific standard, regulatory authorities will issue deficiency letters regarding impurity identification and control.

Forced Degradation and Stability-Indicating Method Development

Because impurity E is a process-related dimer that cannot be generated via standard forced degradation conditions (acid, base, oxidative, thermal, or photolytic stress) [1], QC method development laboratories must procure the isolated reference standard to spike into stressed samples for peak identification and method specificity demonstration. This is essential for establishing that the stability-indicating method can distinguish impurity E from degradation products that form under ICH Q1A(R2) stress conditions [2].

Batch Release Testing and Ongoing Stability Studies in Commercial Manufacturing

In commercial rosuvastatin tablet production, every batch must be tested against the impurity E specification limit of NMT 0.2% [1]. The approved QC laboratory must maintain a certified, unexpired reference standard of impurity E to perform external standard calibration or relative response factor determination. Use of an incorrect or degraded standard risks false passing of out-of-specification batches, potentially triggering a recall or regulatory action.

Pharmacopoeial Harmonization Projects Requiring Dual EP/USP Compliance

For pharmaceutical companies filing in multiple jurisdictions, impurity E's unique status as both an EP-specified impurity and a USP Reference Standard (USP Cat. 1606037) [1] makes it a strategic procurement target. A single validated reference standard lot can serve both compendial methods, reducing inventory complexity and ensuring method consistency across global QC sites—an advantage not shared by most other rosuvastatin impurities, which lack a direct USP counterpart.

Quote Request

Request a Quote for Rosuvastatin calcium impurity E [EP]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.